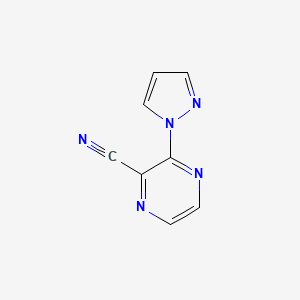

3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-6-7-8(11-4-3-10-7)13-5-1-2-12-13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMOYLACGVEDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 1h Pyrazol 1 Yl Pyrazine 2 Carbonitrile Derivatives

Mass Spectrometry (MS) Techniques

Electrospray Ionization (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for determining the molecular weight and probing the fragmentation patterns of complex organic molecules like pyrazolylpyrazine derivatives. The technique is particularly useful for polar, thermally labile compounds, as it transfers ions from solution into the gas phase with minimal fragmentation. In a typical ESI-MS experiment, the analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the mass analyzer.

For a compound such as 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile, ESI-MS in positive ion mode would be expected to readily form the protonated molecule, [M+H]⁺. High-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In these experiments, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation patterns are characteristic of the molecule's structure. For pyrazole (B372694) and pyrazine (B50134) derivatives, fragmentation often involves the cleavage of the heterocyclic rings and the loss of small neutral molecules. For instance, studies on N-pyrazolylmethyl N-phenylpiperazines show that ESI-MS/MS data is highly characteristic and allows for isomeric differentiation, with the pyrazole series yielding a single dominant fragment ion. nih.gov Similarly, research on other nitrogen-containing fused ring systems reveals characteristic cross-ring cleavages, primarily on pyridazine (B1198779) and pyrimidine (B1678525) rings. nih.gov

A representative table of expected ESI-MS data for a related compound is shown below.

| Adduct | m/z (mass-to-charge ratio) | Ion Type |

|---|---|---|

| [M+H]⁺ | 171.0665 | Protonated Molecule |

| [M+Na]⁺ | 193.0485 | Sodium Adduct |

| [M+K]⁺ | 209.0224 | Potassium Adduct |

| [M+NH₄]⁺ | 188.0931 | Ammonium Adduct |

This table presents predicted ESI-MS adduct data for the isomeric compound 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile as a representative example.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the precise molecular structure of a compound in the solid state. spast.orgmdpi.com By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with very high precision.

For a derivative of this compound, an SCXRD analysis would confirm the connectivity of the pyrazole and pyrazine rings, the planarity of these aromatic systems, and the dihedral angle between them. Numerous crystal structures of related pyrazole-containing heterocycles have been determined, providing a basis for expected structural parameters. nih.govnih.govresearchgate.net For example, in 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, the dihedral angle between the pyridazine and pyrazole rings was found to be 6.40(9)°. nih.gov Similarly, in another derivative, the dihedral angle between an indolizine (B1195054) ring system and a pyrazole ring was 7.52(12)°. nih.gov

The key crystallographic data obtained from an SCXRD experiment are summarized in a standardized format, as illustrated in the representative table below.

| Parameter | Illustrative Value (for a related Pyrazolyl-Heterocycle) |

|---|---|

| Chemical Formula | C₉H₉ClN₄ |

| Formula Weight | 208.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2773 (3) |

| b (Å) | 8.4181 (2) |

| c (Å) | 11.3501 (3) |

| β (°) | 116.529 (1) |

| Volume (ų) | 964.05 (4) |

| Z (molecules/unit cell) | 4 |

This table contains representative data from the single crystal X-ray diffraction analysis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. nih.gov

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. springernature.comspringernature.com Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a large number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net It is invaluable for identifying the crystalline phase of a synthesized compound by comparing its PXRD pattern to known standards or calculated patterns from single-crystal data. Furthermore, PXRD is essential for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as each polymorph will produce a distinct diffraction pattern. The technique is also used to assess sample purity and monitor solid-state transformations. mdpi.com

A representative PXRD dataset would consist of a list of 2θ angles and their corresponding intensities, which define the unique pattern of the crystalline phase.

| Position [°2Th.] | Relative Intensity [%] |

|---|---|

| 10.5 | 85 |

| 12.8 | 40 |

| 15.2 | 100 |

| 21.1 | 75 |

| 25.5 | 90 |

| 28.9 | 60 |

This table shows a hypothetical set of characteristic diffraction peaks for a crystalline pyrazole derivative, illustrating the data format obtained from PXRD analysis.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org Understanding these interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and stability. For nitrogen-containing heterocycles like this compound, hydrogen bonds and π-π stacking are typically the dominant structure-directing forces. mdpi.comnih.gov

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and acceptor (the pyridine-like nitrogen atom), allowing for the formation of N–H⋯N hydrogen bonds between molecules. nih.gov The pyrazine ring and the nitrile group also contain nitrogen atoms that can act as hydrogen bond acceptors for weak C–H⋯N interactions.

π-π Stacking: The aromatic pyrazole and pyrazine rings are electron-rich π-systems that can interact favorably with each other through π-π stacking. researchgate.net These interactions typically occur in a parallel-displaced or T-shaped geometry, with centroid-to-centroid distances in the range of 3.3 to 3.8 Å. In the crystal structure of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, π–π interactions between pyridazine rings were observed with a centroid-centroid distance of 3.5904 (10) Å. nih.gov Similarly, weak C—H···O hydrogen bonds and π–π stacking interactions with a centroid–centroid distance of 3.6378 (16) Å were found to link molecules in another pyrazole derivative. nih.gov

The analysis of these interactions, often aided by computational tools like Hirshfeld surface analysis, provides deep insight into the supramolecular architecture of the crystal. mdpi.com

| Interaction Type | Donor (D) - Acceptor (A) | Typical Distance (Å) | Description |

|---|---|---|---|

| Hydrogen Bond | N-H···N | 2.8 - 3.2 | Links pyrazole moieties or pyrazole to pyrazine/nitrile groups. nih.gov |

| Hydrogen Bond | C-H···N | 3.2 - 3.6 | Weak interactions involving aromatic C-H donors and N acceptors. |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.3 - 3.8 | Stabilizing interactions between pyrazole and/or pyrazine rings. nih.gov |

This table summarizes the types of intermolecular interactions commonly observed in the crystal structures of pyrazole-containing aromatic compounds.

Computational Chemistry and Theoretical Investigations of 3 1h Pyrazol 1 Yl Pyrazine 2 Carbonitrile and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

The initial step in a computational study is the geometry optimization of the molecule. For pyrazole (B372694) and pyrazine (B50134) derivatives, this is commonly performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more prone to chemical reactions.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ2 / 2η, where μ is the electronic chemical potential, μ = -(I + A) / 2).

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |

This table presents the global reactivity descriptors that can be derived from HOMO and LUMO energies, providing a quantitative measure of a molecule's chemical behavior.

For related pyrazole derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO may be distributed across the more electron-deficient pyrazine ring, indicating the potential for intramolecular charge transfer upon excitation. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density, such as those around nitrogen or oxygen atoms. These areas are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas, often around hydrogen atoms, which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For pyrazolyl-pyrazine systems, MEP maps would likely show negative potential around the nitrogen atoms of both the pyrazole and pyrazine rings, as well as the nitrogen of the nitrile group, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atoms on the rings would be expected to show positive potential.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as their electronic absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. By analyzing the molecular orbitals involved in these transitions, the nature of the electronic excitations, such as n→π* or π→π*, can be determined.

For pyrazine Schiff base derivatives, TD-DFT has been used to compute electronic spectra, showing that the main relationship between donor and acceptor moieties is through π–π* interactions. rsc.org In the case of 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile, electronic transitions would likely involve the promotion of electrons from the HOMO, potentially located on the pyrazole ring, to the LUMO, which may be distributed over the pyrazine and nitrile groups. This suggests the possibility of intramolecular charge transfer (ICT) character in its electronic transitions. The solvent environment can also be modeled in these calculations, often using a Polarizable Continuum Model (PCM), to provide more accurate predictions of spectra in solution.

Molecular Dynamics and Simulation Studies

While DFT and TD-DFT provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For pyrazole and pyrazine derivatives, MD simulations can be used to explore their conformational flexibility, their interactions with solvent molecules, and their binding modes with biological macromolecules like proteins. eurasianjournals.comresearchgate.net For instance, MD simulations have been used to investigate the stability of pyrazine compounds when interacting with human serum albumin. researchgate.net Such studies can provide valuable information on the stability of different conformations and the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the molecule's behavior in a dynamic environment.

Conformational Analysis and Dynamic Behavior

Computational studies on analogous N-aryl pyrazoles provide insight into the rotational barriers involved. The rotation around the pyrazole-pyrazine bond is expected to have two main energy barriers corresponding to planar and perpendicular arrangements of the rings. The planarity is influenced by the steric hindrance between the hydrogen atom at position 5 of the pyrazole ring and the cyano group or the nitrogen atom at position 3 of the pyrazine ring.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to map the potential energy surface as a function of the dihedral angle between the two rings. For similar biaryl systems, the energy barriers to rotation are typically in the range of a few kcal/mol, indicating that at room temperature, the molecule is likely to be conformationally flexible. The dynamic behavior can be influenced by the electronic effects of substituents on both rings. For instance, electron-withdrawing groups, like the cyano group on the pyrazine ring, can affect the electron density and bond order of the C-N linkage, thereby altering the rotational barrier.

| Analogous System | Computational Method | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |

|---|---|---|---|

| 1-Phenylpyrazole | CCSD(T)/extrapolated | ~2.0 - 4.0 | ~2.5 - 5.0 |

| Biphenyl | CCSD(T)/extrapolated | 6.0 ± 2.1 | 6.5 ± 2.0 |

This table presents representative rotational barriers for analogous systems to infer the dynamic behavior of the pyrazole-pyrazine linkage in this compound. Actual values for the target compound may vary.

Tautomerism Studies

Tautomerism is a key consideration in pyrazole-containing systems. For this compound, the primary focus is on prototropic tautomerism within the pyrazole ring, which involves the migration of a proton between the two nitrogen atoms.

The tautomeric equilibrium in pyrazole systems is influenced by the electronic nature of the substituents. Theoretical calculations can predict the relative stabilities of the possible tautomers by computing their Gibbs free energies. For this compound, the pyrazine-2-carbonitrile substituent at the N1 position of the pyrazole ring will influence the electron distribution and, consequently, the proton affinity of the N2 nitrogen atom.

Computational studies on substituted pyrazoles have shown that electron-withdrawing substituents tend to favor the tautomer where the substituent is at the N1 position. The pyrazine-2-carbonitrile group is strongly electron-withdrawing, which would suggest that the 1H-tautomer is likely the more stable form. The energy barrier for intramolecular proton transfer in isolated pyrazole molecules is generally high (around 50 kcal/mol), suggesting that the process is more likely to occur via an intermolecular mechanism, often mediated by solvent molecules. nih.gov

| Substituted Pyrazole System | Computational Method | Relative Gibbs Free Energy (ΔG) of Tautomers (kcal/mol) | Favored Tautomer |

|---|---|---|---|

| 3(5)-Aminopyrazole | INDO | ~1.4 (favoring 3-amino) | 3-Amino |

| Generic 3(5)-Substituted Pyrazole with EWG | DFT B3LYP/6-311++G(d,p) | Varies, generally favors N1-EWG | N1-Substituted |

This table provides calculated relative Gibbs free energies for tautomeric equilibria in analogous pyrazole systems. EWG refers to an electron-withdrawing group. The data suggests the tautomer with the electron-withdrawing pyrazine-2-carbonitrile group at the N1 position is likely favored for the target compound.

The surrounding medium can significantly impact the tautomeric equilibrium. Solvents can stabilize one tautomer over another through specific interactions, such as hydrogen bonding, or non-specific dielectric effects. Polar solvents tend to stabilize the more polar tautomer.

For pyrazole-pyrazine systems, the polarity of the tautomers can differ. The dipole moment of each tautomer can be calculated to predict the effect of solvent polarity. A polarizable continuum model (PCM) is often used in DFT calculations to simulate the solvent environment. In general, an increase in solvent polarity is expected to shift the equilibrium towards the tautomer with the higher dipole moment. nih.gov Given the nitrogen-rich nature of both the pyrazole and pyrazine rings, hydrogen-bonding solvents can also play a crucial role in stabilizing specific tautomeric forms by acting as hydrogen bond donors or acceptors.

Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit interesting non-linear optical (NLO) properties. The combination of the electron-rich pyrazole ring and the electron-deficient pyrazine ring, further functionalized with a cyano group, suggests that this compound could be a promising candidate for NLO materials.

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, particularly DFT, are widely used to predict the hyperpolarizability of organic molecules. These calculations can provide valuable insights for the rational design of new NLO materials. mdpi.com

For donor-acceptor (D-A) type molecules, a larger NLO response is generally associated with a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the pyrazole ring can act as the electron donor and the cyano-substituted pyrazine ring as the electron acceptor. Theoretical calculations on similar D-A systems containing pyrazole or pyrazine moieties have shown significant hyperpolarizability values. rsc.orgresearchgate.net The calculated hyperpolarizability of the target compound is expected to be comparable to or potentially greater than that of urea (B33335), a standard reference material for NLO properties.

| Analogous Compound | Computational Method | First Hyperpolarizability (β₀) (a.u.) |

|---|---|---|

| Urea (Reference) | DFT | ~300 - 500 |

| Various Pyrazole Derivatives | DFT | 1,000 - 15,000 |

| Donor-Acceptor Pyrazine Derivatives | DFT | Up to 9,000 |

This table presents the calculated first hyperpolarizability (β₀) for urea and analogous pyrazole and pyrazine derivatives, indicating the potential for significant NLO properties in this compound.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 3 1h Pyrazol 1 Yl Pyrazine 2 Carbonitrile Analogs

Molecular Docking and Binding Affinity Studies

Computational methods, particularly molecular docking, have been instrumental in elucidating the binding modes of pyrazolyl-pyrazine scaffolds within the active sites of biological macromolecules. These studies have been crucial in understanding the molecular basis of their activity and in the rational design of new analogs.

Molecular docking studies have been widely employed to predict the binding conformations and affinities of pyrazole (B372694) and pyrazine (B50134) derivatives with various protein targets, most notably protein kinases. researchgate.netnih.govnih.gov These computational models are essential for understanding the initial interactions that drive molecular recognition. For analogs of 3-(1H-pyrazol-1-yl)pyrazine-2-carbonitrile, docking simulations have often been performed against the ATP-binding site of kinases, a common target for this class of compounds. nih.govnih.govnih.gov

The pyrazolyl-pyrazine core typically acts as a scaffold that orients various substituents to interact with specific regions of the kinase active site. The pyrazine nitrogen atoms are frequently identified as key hydrogen bond acceptors, often interacting with the hinge region of the kinase, a critical interaction for many kinase inhibitors. pharmablock.com The planarity of the pyrazolyl-pyrazine system allows for favorable stacking interactions with aromatic residues within the binding pocket.

Through computational modeling, specific amino acid residues that are crucial for the binding of pyrazolyl-pyrazine analogs have been identified. For instance, in the context of kinase inhibition, the hinge region, the DFG motif, and the P-loop are often implicated in the binding of these compounds.

Key interactions frequently observed in docking studies include:

Hydrogen Bonding: The nitrogen atoms of the pyrazine and pyrazole rings can act as hydrogen bond acceptors, forming crucial interactions with backbone amide hydrogens in the hinge region of kinases. For example, in studies of pyrazole-based inhibitors, hydrogen bonds with residues like methionine in the hinge region are often observed. nih.gov

Hydrophobic Interactions: Substituents on both the pyrazole and pyrazine rings can engage in hydrophobic interactions with nonpolar residues in the active site, contributing significantly to binding affinity.

Pi-Stacking: The aromatic nature of the pyrazole and pyrazine rings facilitates π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine within the binding pocket. nih.gov

A representative, though hypothetical, docking pose of a this compound analog in a kinase active site is depicted below, highlighting potential key interactions.

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues (Hypothetical) |

| Hydrogen Bond | Pyrazine Nitrogen | Hinge Region (e.g., Met) |

| Hydrogen Bond | Pyrazole Nitrogen | Catalytic Loop (e.g., Lys) |

| Hydrophobic Interaction | Substituent on Pyrazine | Hydrophobic Pocket (e.g., Leu, Val) |

| Pi-Stacking | Pyrazole Ring | Gatekeeper Residue (e.g., Phe) |

Structure-Activity Relationship (SAR) of this compound Derivatives

SAR studies are fundamental to understanding how chemical modifications to a core scaffold influence its biological activity. For this compound derivatives, these studies have been pivotal in optimizing potency and selectivity.

Systematic modifications of the pyrazolyl-pyrazine scaffold have revealed critical insights into the structural requirements for potent biological activity.

Substituents on the Pyrazine Ring: The introduction of different functional groups on the pyrazine ring can significantly modulate activity. For example, the nitrile group at the 2-position of the pyrazine is an electron-withdrawing group that can influence the electronic properties of the ring system and may also be involved in specific interactions within the binding site. The nature and position of other substituents can impact steric and electronic properties, thereby affecting binding affinity. nih.gov

Substituents on the Pyrazole Ring: Modifications to the pyrazole moiety have also been extensively explored. The presence of small alkyl or aryl groups at different positions of the pyrazole ring can lead to enhanced hydrophobic interactions. The SAR of pyrazole-based kinase inhibitors has shown that even minor changes, such as the introduction of a methyl group, can significantly impact selectivity. nih.gov

The following table summarizes general SAR trends observed for pyrazole-based inhibitors, which can be extrapolated to the this compound scaffold.

| Position of Substitution | Type of Substituent | General Effect on Activity (Kinase Inhibition) |

| Pyrazine Ring | Small hydrophobic groups | Often increases potency through hydrophobic interactions. |

| Pyrazine Ring | Bulky groups | May lead to steric clashes and reduced activity. |

| Pyrazole Ring (N1-position) | Aromatic rings | Can enhance π-stacking interactions. |

| Pyrazole Ring (other positions) | Electron-donating/withdrawing groups | Modulates electronic properties and can influence binding affinity. |

While specific studies directly comparing a wide range of pyrazolyl-pyrazine isomers are limited, general principles from related heterocyclic scaffolds suggest that the orientation of the pyrazole ring and its substituents is critical for optimal interaction with the target protein. The position of the nitrogen atoms available for hydrogen bonding and the vector of the substituents will dictate the preferred binding mode and, consequently, the biological activity. Computational studies can be particularly useful in predicting the binding energies and interaction patterns of different isomers, thereby guiding the synthesis of the most promising candidates. nih.gov

Studies of Molecular Targets and Pathways (Mechanistic Focus)

The biological activities of pyrazolyl-pyrazine derivatives are often attributed to their interaction with specific molecular targets, which in turn modulates various cellular signaling pathways. A significant body of research points towards protein kinases as a primary target class for these compounds. nih.govnih.govdocumentsdelivered.com

Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.govmdpi.comnih.gov Analogs of this compound have been investigated as inhibitors of several kinase families, including:

Cyclin-Dependent Kinases (CDKs): These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Pyrazole-based compounds have been shown to target CDKs. nih.govnih.gov

Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases is involved in neuronal survival and differentiation, and their aberrant activation is linked to certain cancers. Pyrazolopyrimidine derivatives, which share structural similarities with pyrazolyl-pyrazines, have been developed as potent Trk inhibitors. mdpi.com

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling, and its inhibition is being explored as a strategy for cancer immunotherapy. Pyrazine carboxamide pyrazoles have been identified as selective HPK1 inhibitors. nih.govbohrium.com

PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation, and their overexpression is associated with various cancers. 3-(Pyrazin-2-yl)-1H-indazole derivatives have been studied as PIM-1 kinase inhibitors. japsonline.com

The inhibition of these kinases by pyrazolyl-pyrazine analogs can disrupt downstream signaling pathways, leading to various cellular effects such as the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. The specific mechanistic outcome depends on the particular kinase(s) inhibited and the cellular context.

Investigation of Protein-Ligand Interactions (e.g., Enzyme Inhibition, Receptor Binding)

Analogs of this compound have been identified as potent inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases. nih.govresearchgate.netresearchgate.netnih.gov The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. researchgate.netnih.gov The inhibitory activity of this class of compounds stems from their ability to bind to the ATP-binding site within the kinase domain of JAK enzymes, thereby preventing the phosphorylation of the kinase itself and its downstream substrates.

Structure-activity relationship (SAR) studies on related pyrazole-based derivatives have provided significant insights into the key molecular interactions required for potent JAK inhibition. A common binding motif involves the pyrazole and pyrazine rings acting as a "hinge-binder," forming critical hydrogen bonds with the backbone residues of the kinase's hinge region. For example, in studies of 4-amino-(1H)-pyrazole derivatives targeting JAK2, molecular docking simulations revealed that the -NH and =N- moieties of the pyrazole ring are capable of forming hydrogen bonds with the backbone of residues such as GLU930 and LEU932. These interactions are considered crucial for anchoring the inhibitor in the ATP binding pocket and are a key determinant of inhibitory potency.

Furthermore, selectivity between the highly homologous JAK family members can be achieved by exploiting subtle differences in the amino acid residues within the ATP binding site. For instance, the discovery of a key amino acid difference between JAK1 (Glutamic acid 966) and JAK2 (Aspartic acid 939) has been exploited to design inhibitors with enhanced selectivity for JAK1. researchgate.net Modifications to the pyrazole-pyrazine core that allow for favorable interactions with JAK1's E966 can significantly improve the selectivity profile.

The inhibitory potency of several pyrazole-based analogs against JAK family kinases is summarized in the table below.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Analog 3f (4-amino-(1H)-pyrazole derivative) | JAK1 | 3.4 | nih.gov |

| Analog 3f (4-amino-(1H)-pyrazole derivative) | JAK2 | 2.2 | nih.gov |

| Analog 3f (4-amino-(1H)-pyrazole derivative) | JAK3 | 3.5 | nih.gov |

| AZD4205 | JAK1 | Potent, selective | researchgate.net |

| Ruxolitinib (related JAK inhibitor) | JAK1/2 | Potent | nih.gov |

Signaling Pathway Modulation at a Molecular Level

The primary signaling cascade modulated by this compound and its analogs is the JAK/STAT pathway. researchgate.net This pathway is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

By inhibiting JAK activity, pyrazolyl-pyrazine compounds effectively block this entire cascade at a very early stage. The inhibition of JAK1, in particular, has been shown to be the primary driver of STAT3 phosphorylation and signaling. researchgate.net Therefore, selective JAK1 inhibitors can prevent the phosphorylation and subsequent activation of STAT3 (pSTAT3). This has been demonstrated in preclinical studies where treatment with JAK1 inhibitors, such as the structurally related compound AZD4205, led to a marked reduction in pSTAT3 levels. researchgate.net The knockdown of pSTAT3 is a key biomarker of target engagement and demonstrates the molecular mechanism of action for these inhibitors.

The downstream consequences of inhibiting the JAK/STAT pathway are significant and varied, depending on the specific cytokine signals being blocked. They can include the downregulation of pro-inflammatory cytokines, modulation of immune cell proliferation and differentiation, and inhibition of cell growth in malignancies driven by constitutive JAK/STAT activation. nih.gov For example, the combination of a JAK1 inhibitor with an EGFR inhibitor has shown synergistic activity in cancer models, which was associated with evidence of pSTAT3 knockdown. researchgate.net This indicates that by blocking this key signaling node, these compounds can have profound effects on cellular function and pathophysiology.

The molecular effects of JAK inhibition on the STAT signaling pathway are summarized in the table below.

| Inhibitor Class | Primary Target | Key Molecular Event | Downstream Effect | Reference |

|---|---|---|---|---|

| Pyrazolyl-pyrazine analogs | JAK1/JAK2 | Inhibition of ATP binding | Prevention of JAK auto-phosphorylation | nih.govresearchgate.net |

| Pyrazolyl-pyrazine analogs | JAK1/JAK2 | Blockade of JAK kinase activity | Inhibition of STAT phosphorylation (e.g., pSTAT3) | researchgate.net |

| Pyrazolyl-pyrazine analogs | JAK1/JAK2 | Inhibition of STAT phosphorylation | Prevention of STAT dimerization and nuclear translocation | nih.gov |

| Pyrazolyl-pyrazine analogs | JAK1/JAK2 | Prevention of STAT nuclear translocation | Altered transcription of target genes (e.g., pro-inflammatory cytokines) | researchgate.netnih.gov |

Advanced Applications in Materials and Catalysis

Application in Organic Light-Emitting Diodes (OLEDs) and Fluorophores

The design of novel organic molecules with tailored photophysical properties is crucial for the advancement of organic light-emitting diode (OLED) technology. Pyrazolyl-pyrazine derivatives are emerging as promising candidates for emissive and charge-transporting materials in OLEDs due to their inherent electronic characteristics.

The photophysical behavior of molecules based on the pyrazolyl-pyrazine motif is largely governed by intramolecular charge transfer (ICT) processes. nih.gov In this framework, the pyrazole (B372694) moiety typically acts as an electron donor (D) while the pyrazine (B50134) ring functions as an electron acceptor (A). frontiersin.orgresearchgate.net This D-A structure facilitates the transfer of electron density from the pyrazole to the pyrazine upon photoexcitation.

This ICT is fundamental to the fluorescent properties of these compounds. nih.gov The efficiency and color of the emitted light can be finely tuned by modifying the chemical structure. For instance, extending the π-conjugation of the pyrazine acceptor can strengthen ICT transitions, leading to a red-shift (bathochromic shift) in the emission wavelength. researchgate.net The electronic coupling between the donor and acceptor components is sufficient to enable significant charge transfer, resulting in emissive properties that are highly sensitive to the surrounding environment. nih.gov This sensitivity, known as solvatochromism, where the emission wavelength changes with solvent polarity, makes these compounds interesting as fluorescent probes. nih.gov

In the context of OLEDs, pyrazoline derivatives, which are structurally related to pyrazoles, have been shown to exhibit excellent luminescent properties and can function as both hole-transporting and emissive layers. researchgate.net The nitrogen atoms within the heterocyclic rings facilitate electron transfer, contributing to bright luminescence. researchgate.net Metal complexes incorporating pyrazolylpyridine or pyrazinyl azolate ligands have been successfully developed as phosphorescent emitters for OLEDs, particularly for near-infrared (NIR) applications. researchgate.netresearchgate.net The ability to deprotonate the pyrazole's NH group allows for the formation of neutral metal complexes, which simplifies the fabrication of thin films for OLED devices. researchgate.net

| Property | Description | Relevance to OLEDs/Fluorophores |

| Intramolecular Charge Transfer (ICT) | Electron density moves from the electron-donor (pyrazole) to the electron-acceptor (pyrazine) upon excitation. nih.govfrontiersin.orgresearchgate.net | Governs the fundamental emission mechanism and color. |

| Solvatochromism | Emission wavelength is dependent on the polarity of the solvent. nih.gov | Indicates potential for use as fluorescent probes and sensors. |

| Tunability | Electronic and photophysical properties can be modified through chemical functionalization. researchgate.netresearchgate.net | Allows for the rational design of materials with specific emission colors (e.g., blue, deep-red, NIR). researchgate.netresearchgate.net |

| Charge Transport | The nitrogen-rich structure can facilitate the transport of charge carriers (holes and electrons). researchgate.net | Enables dual functionality as both emissive and charge-transporting layers in OLED devices. |

Catalytic Applications

Homogeneous Catalysis: Protic pyrazole-containing ligands have been extensively used in homogeneous catalysis. nih.govmdpi.com The N-H group of the pyrazole can participate in metal-ligand cooperation, acting as a proton shuttle to facilitate bond activation and formation. nih.gov This bifunctional capability is crucial in reactions such as transfer hydrogenation and the dehydrogenation of formic acid. nih.gov Manganese pincer complexes have been employed for the sustainable synthesis of pyrazine derivatives through acceptorless dehydrogenative coupling reactions, where hydrogen gas and water are the only byproducts. acs.org Similarly, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to promote hydrogen evolution from formic acid. nih.gov The pyrazole unit's ability to be deprotonated allows it to increase electron donation to the metal center, thereby modulating its catalytic activity. nih.gov

Heterogeneous Catalysis: While direct applications of "3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile" in heterogeneous catalysis are not widely reported, related pyrazole-based structures have been successfully immobilized on solid supports to create robust and recyclable catalysts. For example, pyranopyrazole derivatives have been synthesized using reusable heterogeneous catalysts like Fe3O4@L-arginine and silica-coated magnetic nanoparticles. nih.gov These solid-supported catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse over multiple cycles without significant loss of activity. mdpi.com The development of such systems highlights a pathway for creating heterogeneous catalysts based on the pyrazolyl-pyrazine framework for various organic transformations.

| Catalyst Type | Ligand Motif | Metal Center (Example) | Application (Example) | Key Feature |

| Homogeneous | Protic Pyrazolyl-Pyridine | Iridium(III), Ruthenium(II) | Dehydrogenation of formic acid nih.gov | Metal-ligand cooperation via pyrazole N-H group. nih.gov |

| Homogeneous | Acridine-based Pincer | Manganese | Dehydrogenative coupling for pyrazine synthesis acs.org | Use of earth-abundant, low-toxicity metal. |

| Heterogeneous | Pyranopyrazole | Iron (in Fe3O4 support) | Synthesis of spiro-pyranopyrazoles nih.gov | Catalyst is magnetically separable and recyclable. nih.govmdpi.com |

| Homogeneous | Pyrazole | Titanium | Ring-opening polymerization of L-lactide rsc.org | Pyrazole ligand enhances catalytic activity significantly. rsc.org |

Spin Crossover (SCO) Complexes and Related Materials

Spin crossover (SCO) is a phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. otago.ac.nzrsc.org This switching event is accompanied by changes in magnetic, optical, and structural properties, making SCO complexes promising materials for molecular switches, sensors, and data storage devices.

The pyrazolyl-pyrazine ligand framework is highly suitable for constructing SCO-active complexes, particularly with iron(II). otago.ac.nzresearchgate.net The nitrogen atoms of the pyrazole and pyrazine rings create a ligand field around the metal ion of intermediate strength, which is a prerequisite for SCO to occur near room temperature. nih.gov

The design of these materials involves coordinating ligands like 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) or its pyrazine analogues to an iron(II) center to form an [FeN6] octahedral coordination sphere. nih.govacs.org The precise SCO properties, such as the transition temperature (T1/2) and the abruptness of the spin transition, are highly sensitive to subtle changes in the molecular and supramolecular structure. otago.ac.nzacs.org Factors that can be tuned include:

Ligand Functionalization: Adding substituents to the pyrazole or pyrazine rings modifies their electronic and steric properties, thus altering the ligand field strength. nih.gov

Counter-ions and Solvent Molecules: The nature of the counter-anion (e.g., BF4⁻, ClO4⁻) and the presence of solvent molecules in the crystal lattice can significantly influence the intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which in turn affects the cooperativity and characteristics of the spin transition. otago.ac.nzacs.org

Characterization of these complexes relies heavily on variable-temperature magnetic susceptibility measurements, which directly probe the change in the magnetic moment as the complex switches between the diamagnetic LS state and the paramagnetic HS state. nih.govacs.org Techniques like X-ray crystallography are used to determine the structural changes in bond lengths and coordination geometry that accompany the spin transition. acs.org For instance, the transition from the LS to the HS state typically results in an elongation of the metal-ligand bonds. acs.org

| Complex/Ligand Family | Metal Ion | Key Findings | Transition Temperature (T1/2) |

| Iron(II) with 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) derivatives nih.govacs.org | Fe(II) | Gradual spin-state switching observed. nih.govacs.org | ~254 K nih.govacs.org |

| Iron(II) with di(pyrazolyl)pyridine and [ClO4]⁻ anion acs.org | Fe(II) | Exhibits hysteresis (ΔT1/2 = 13 K) and thermal trapping of the high-spin state. acs.org | T1/2↓ = 141 K, T1/2↑ = 154 K acs.org |

| Iron(II) with pyrazole-pyridine/pyrazine ligands otago.ac.nz | Fe(II) | Crystallization methods and solvent inclusion strongly impact SCO properties. otago.ac.nz | Varies widely based on structure. |

Future Research Directions and Emerging Opportunities in Pyrazolyl Pyrazine Chemistry

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the pyrazolyl-pyrazine scaffold. While classical methods for the synthesis of pyrazoles and pyrazines are well-established, future research will likely focus on novel methodologies that offer improved yields, regioselectivity, and access to a wider range of derivatives. mdpi.comnih.gov

One promising avenue is the advancement of multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to generating molecular diversity. nih.gov The development of novel MCRs for the one-pot synthesis of functionalized pyrazolyl-pyrazines from simple and readily available starting materials would be a significant contribution. For instance, a potential MCR strategy for 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile could involve the condensation of a pyrazole-containing precursor, an activated dicarbonyl species, and a nitrogen source.

Another area of intense research is the use of innovative catalytic systems. This includes the application of transition-metal catalysts for cross-coupling reactions to introduce diverse substituents onto the pyrazole (B372694) or pyrazine (B50134) rings. Furthermore, the exploration of organocatalysis and biocatalysis could provide environmentally friendly and highly selective synthetic pathways. Microwave-assisted and flow chemistry techniques are also emerging as powerful tools to accelerate reaction rates, improve yields, and enable the synthesis of compounds that are difficult to obtain through conventional methods. nih.gov

A plausible synthetic approach to this compound could be envisioned starting from 3-amino-1H-pyrazole-4-carbonitrile. beilstein-archives.org This precursor could undergo diazotization followed by a coupling reaction with a suitable pyrazine synthon. Alternatively, a condensation reaction between a pyrazole-containing amine and a 2,3-dihalopyrazine-2-carbonitrile derivative could be explored. The investigation of various reaction conditions, including solvents, catalysts, and temperature, will be crucial for optimizing the synthesis of this specific compound and its analogues.

Development of Advanced Computational Models for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. jcsp.org.pk For pyrazolyl-pyrazine chemistry, the development and application of advanced computational models can significantly accelerate the design and discovery of new compounds with desired properties. rsc.orgnih.gov

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, geometry, and reactivity of this compound. researchgate.netiaea.org These calculations can be used to predict various molecular properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and vibrational frequencies. nih.gov This information can help in understanding the molecule's reactivity, stability, and potential interaction with biological targets. jcsp.org.pk For example, the calculated HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique that can be employed for the predictive design of pyrazolyl-pyrazine derivatives. researchgate.net By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can be used to predict the activity of newly designed molecules before their synthesis. researchgate.net For instance, 2D- and 3D-QSAR models could be developed for a series of pyrazolyl-pyrazine analogues to identify key structural features that are important for a specific biological activity. researchgate.net

Molecular docking simulations can be utilized to predict the binding mode and affinity of this compound and its derivatives to specific protein targets. researchgate.net This information is crucial for the rational design of potent and selective inhibitors for various therapeutic targets. The development of more accurate and efficient docking algorithms and scoring functions will further enhance the predictive power of these methods.

The following table summarizes key computational parameters that can be calculated for this compound and their significance:

| Computational Parameter | Significance |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the polarity of the molecule; influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Binding Affinity (from Docking) | Predicts the strength of interaction with a biological target. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of chemical discovery, offering unprecedented opportunities to accelerate the design-make-test-analyze cycle. springernature.com In the context of pyrazolyl-pyrazine chemistry, AI and ML can be applied to various aspects, from predicting the properties of novel compounds to designing efficient synthetic routes.

Generative models, a class of AI algorithms, can be trained on large datasets of known chemical structures to generate novel pyrazolyl-pyrazine derivatives with desired properties. These models can explore a vast chemical space and propose new molecules that are likely to be active against a specific biological target or possess certain physicochemical characteristics.

ML models can be developed to predict a wide range of properties for pyrazolyl-pyrazine compounds, including their biological activity, toxicity, and pharmacokinetic profiles. These predictive models can be used to prioritize which compounds to synthesize and test, thereby reducing the time and cost associated with experimental screening.

The following table outlines potential applications of AI and ML in pyrazolyl-pyrazine chemistry:

| AI/ML Application | Description | Potential Impact |

| De Novo Drug Design | Generative models create novel pyrazolyl-pyrazine structures with desired properties. | Accelerates the discovery of new lead compounds. |

| Property Prediction | ML models predict biological activity, toxicity, and ADME properties. | Reduces the number of compounds that need to be synthesized and tested. |

| Retrosynthesis Planning | AI algorithms suggest optimal synthetic routes for target molecules. | Streamlines the synthesis process and reduces chemical waste. |

| Reaction Outcome Prediction | ML models predict the yield and selectivity of chemical reactions. | Optimizes reaction conditions and improves synthetic efficiency. |

| High-Throughput Screening Analysis | AI algorithms analyze large datasets from high-throughput screening experiments. | Identifies promising hits and structure-activity relationships more effectively. |

Investigation of New Chemical Transformations and Reactivity Profiles

A thorough understanding of the chemical reactivity of this compound is essential for its further functionalization and the development of new derivatives with improved properties. researchgate.net The pyrazole and pyrazine rings, as well as the nitrile functional group, offer multiple sites for chemical modification.

The pyrazine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution reactions. The reactivity of the pyrazine ring in this compound could be explored by reacting it with various nucleophiles to introduce new substituents. The pyrazole ring, on the other hand, can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing pyrazine ring might influence its reactivity.

The nitrile group is a versatile functional group that can be transformed into a variety of other functional groups, such as amines, carboxylic acids, amides, and tetrazoles. These transformations would provide access to a wide range of new pyrazolyl-pyrazine derivatives with diverse chemical and biological properties. For example, hydrolysis of the nitrile group would yield the corresponding carboxylic acid, which could then be coupled with various amines to form a library of amides.

The investigation of cycloaddition reactions involving the pyrazine or pyrazole rings could also lead to the discovery of novel heterocyclic systems with interesting three-dimensional structures. The unique electronic properties of the pyrazolyl-pyrazine scaffold could also be exploited in the development of novel catalysts or materials.

Future research in this area should focus on systematically exploring the reactivity of this compound under various reaction conditions and with a diverse set of reagents. This will not only expand the chemical space around this scaffold but also provide a deeper understanding of its chemical behavior.

Q & A

Q. What are the standard protocols for synthesizing 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Introduction of the pyrazole moiety to the pyrazine backbone under controlled pH and temperature (e.g., 60–80°C) .

- Cyano group installation : Via cyanation reactions using reagents like CuCN or KCN in polar aprotic solvents (e.g., DMF) .

- Purification : Chromatography (silica gel or HPLC) and recrystallization to achieve >95% purity . Yield optimization often requires inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns and aromaticity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .

- X-ray crystallography : For unambiguous structural confirmation, using software like SHELXL for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

Key strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for selective cross-coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

- Stepwise monitoring : Use inline FTIR or LC-MS to detect intermediates and adjust conditions in real-time .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

Q. What methodologies resolve contradictions in spectroscopic data for structural elucidation?

- Orthogonal validation : Combine NMR (for functional groups) with X-ray crystallography (for 3D conformation) .

- DFT calculations : Predict vibrational spectra (IR) and compare with experimental data to resolve ambiguities .

- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify nitrogen connectivity in the pyrazine-pyrazole system .

Q. How to design experiments to determine the compound’s mechanism of action in kinase inhibition?

- In vitro kinase assays : Measure IC₅₀ values against recombinant kinases (e.g., Aurora kinase A) using ATP-competitive binding assays .

- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets .

- Cellular assays : Assess effects on cell cycle progression (e.g., flow cytometry for G₂/M arrest) in cancer cell lines .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- ADMET modeling : Tools like SwissADME predict bioavailability, BBB permeability, and CYP450 interactions .

- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over time (e.g., using GROMACS) .

- QSAR models : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogous pyrazine derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in binding affinity data across different assay formats?

- Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .

- Orthogonal binding assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate affinity measurements .

- Buffer optimization : Test varying pH and ionic strength to identify conditions mimicking physiological environments .

Q. Why might NMR and X-ray data conflict in assigning substituent positions?

- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to assess flexibility .

- Crystal packing artifacts : X-ray structures may reflect non-physiological conformations. Validate with solution-state NOESY experiments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.